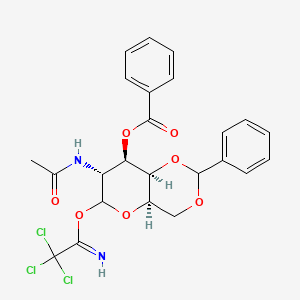
2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate is a complex organic compound used primarily in carbohydrate chemistry. This compound is notable for its role as a glycosyl donor in glycosylation reactions, which are essential for the synthesis of oligosaccharides and glycoconjugates. The presence of multiple protective groups in its structure makes it a versatile intermediate in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate typically involves multiple steps, starting from D-galactose. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of D-galactose are protected using benzylidene and benzoyl groups to prevent unwanted side reactions.
Introduction of Acetylamino Group: The acetylamino group is introduced via acetylation of the amino group.
Formation of Trichloroacetimidate: The final step involves the reaction of the protected galactopyranose derivative with trichloroacetonitrile in the presence of a base to form the trichloroacetimidate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate undergoes several types of reactions:
Glycosylation: It acts as a glycosyl donor in the presence of a Lewis acid catalyst, forming glycosidic bonds with various acceptors.
Hydrolysis: The trichloroacetimidate group can be hydrolyzed to form the corresponding glycosyl trichloroacetamide.
Substitution: The protective groups can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions
Lewis Acids: Commonly used Lewis acids include BF3·OEt2 and Sn(OTf)2.
Bases: Bases such as triethylamine are used in the formation of the trichloroacetimidate.
Solvents: Dichloromethane and acetonitrile are frequently used solvents.
Major Products
Glycosides: The primary products of glycosylation reactions.
Trichloroacetamides: Formed through hydrolysis of the trichloroacetimidate group.
Aplicaciones Científicas De Investigación
2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate is widely used in scientific research, particularly in:
Carbohydrate Chemistry: As a glycosyl donor for the synthesis of complex oligosaccharides.
Medicinal Chemistry: In the development of glycosylated drugs and prodrugs.
Biology: For studying glycosylation processes in biological systems.
Industry: In the production of glycosylated compounds for various applications.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a glycosyl donor. The trichloroacetimidate group is activated by a Lewis acid, facilitating the formation of a glycosidic bond with an acceptor molecule. This process involves the formation of an oxocarbenium ion intermediate, which is stabilized by the protective groups on the galactopyranose ring.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Acetylamino)-2-deoxy-3-O-benzoyl-D-galactopyranose Trichloroacetimidate
- 2-(Acetylamino)-2-deoxy-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate
Uniqueness
The unique combination of protective groups in 2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate provides enhanced stability and selectivity in glycosylation reactions. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates.
Propiedades
IUPAC Name |
[(4aR,7R,8R,8aR)-7-acetamido-2-phenyl-6-(2,2,2-trichloroethanimidoyl)oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl3N2O7/c1-13(30)29-17-19(34-20(31)14-8-4-2-5-9-14)18-16(33-22(17)36-23(28)24(25,26)27)12-32-21(35-18)15-10-6-3-7-11-15/h2-11,16-19,21-22,28H,12H2,1H3,(H,29,30)/t16-,17-,18+,19-,21?,22?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEHVNPBAPICIP-MLXPMVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC(=N)C(Cl)(Cl)Cl)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC1OC(=N)C(Cl)(Cl)Cl)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl3N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746907 |
Source


|
| Record name | 2-Acetamido-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-1-O-(2,2,2-trichloroethanimidoyl)-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
390400-47-2 |
Source


|
| Record name | 2-Acetamido-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-1-O-(2,2,2-trichloroethanimidoyl)-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




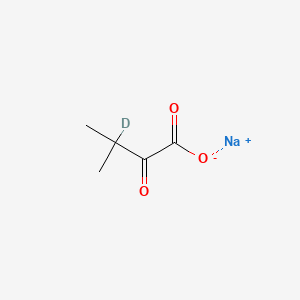

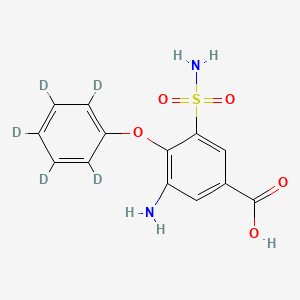
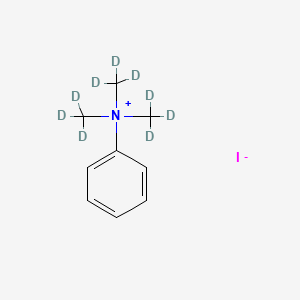

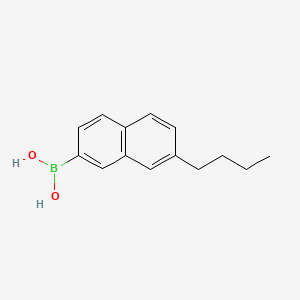

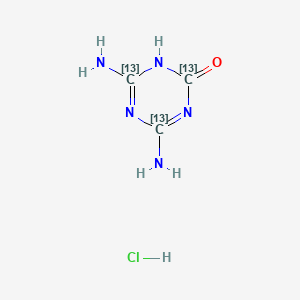
![methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565215.png)
